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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15588983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural

elucidation of Rauvotetraphylline A, a monoterpene indole alkaloid. The information

presented is compiled from the primary literature and is intended to serve as a comprehensive

resource for researchers in natural product chemistry, pharmacology, and drug development.

High-Resolution Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to

determine the elemental composition of Rauvotetraphylline A. The analysis yielded a

positively charged molecular ion, providing a precise mass measurement that is crucial for

formula determination.

Parameter Observed Value Calculated Value

Molecular Formula C₂₀H₂₆N₂O₃ -

[M+H]⁺ (m/z) 343.2024 343.2021

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
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The structural framework of Rauvotetraphylline A was elucidated through extensive one-

dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR)

spectroscopy. The ¹H and ¹³C NMR data, acquired in deuterated methanol (CD₃OD), are

summarized below.

¹³C NMR Data (100 MHz, CD₃OD)
The ¹³C NMR spectrum revealed 20 distinct carbon signals, consistent with the proposed

molecular formula. The chemical shifts are indicative of the alkaloidal skeleton, including

aromatic, olefinic, and aliphatic carbons.
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Position Chemical Shift (δc) Type

2 104.9 CH

3 47.9 CH

5 53.4 CH₂

6 22.8 CH₂

7 108.8 C

8 128.4 C

9 119.2 CH

10 111.9 CH

11 157.9 C

12 102.5 CH

13 138.8 C

14 33.6 CH₂

15 32.3 CH

16 55.4 CH

17 53.4 CH₂

18 12.8 CH₃

19 123.6 CH

20 133.8 C

21 59.8 CH₂

OCH₃-16 52.8 CH₃

¹H NMR Data (400 MHz, CD₃OD)
The ¹H NMR spectrum provided detailed information about the proton environment in

Rauvotetraphylline A. The chemical shifts, multiplicities, and coupling constants were
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essential for assigning the proton signals to their respective positions in the molecule.

Position Chemical Shift (δH) Multiplicity J (Hz)

2 4.09 s

3 3.51 m

5α 3.28 m

5β 3.09 m

6α 2.10 m

6β 1.95 m

9 7.11 d 8.5

10 6.62 dd 8.5, 2.0

12 6.82 d 2.0

14α 2.89 dd 14.0, 4.0

14β 2.76 dd 14.0, 6.0

15 2.65 m

16 2.26 d 2.0

17α 3.15 m

17β 2.95 m

18 1.68 d 6.3

19 5.51 q 6.3

21α 4.15 d 11.5

21β 3.98 d 11.5

OCH₃-16 3.75 s

Experimental Protocols
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Isolation of Rauvotetraphylline A
The aerial parts of Rauvolfia tetraphylla were the source material for the isolation of

Rauvotetraphylline A. The dried and powdered plant material underwent extraction with

methanol (MeOH). The resulting crude extract was then subjected to a series of

chromatographic techniques for purification. This multi-step process involved separation over

silica gel columns, followed by preparative high-performance liquid chromatography (HPLC) to

yield the pure compound.

Spectroscopic Analysis
NMR spectra were acquired on a Bruker AV-400 spectrometer. The ¹H NMR spectra were

recorded at 400 MHz and the ¹³C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in

parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.30, δC 49.0).

High-resolution mass spectrometry (HRESIMS) was performed on a VG Auto-Spec 3000

spectrometer to obtain precise mass-to-charge ratio (m/z) data.

Workflow for Structure Elucidation
The logical process for the structural determination of Rauvotetraphylline A is outlined in the

diagram below. This workflow illustrates the key stages from the initial analysis of the plant

material to the final confirmation of the chemical structure.
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Rauvolfia tetraphylla (Aerial Parts)

Methanolic Extraction

Silica Gel Chromatography & Preparative HPLC

Pure Rauvotetraphylline A

HRESIMS Analysis 1D & 2D NMR Analysis
(¹H, ¹³C, HMBC, HSQC, ROESY)

Determination of Molecular Formula
(C₂₀H₂₆N₂O₃)

Identification of Structural Fragments
(Indole, Ethylidene, etc.)

Final Structure of Rauvotetraphylline A

Establishment of Planar Structure
(HMBC & HSQC Correlations)

Determination of Stereochemistry
(ROESY Correlations)
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Structure Elucidation Workflow
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Rauvotetraphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588983#spectroscopic-data-of-rauvotetraphylline-
a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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